2-(2-Oxoindolin-3-ylidene)acetic acid
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Overview
Description
[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID typically involves the condensation of indole-2-carboxylic acid with glyoxylic acid under acidic conditions. The reaction is carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of indole derivatives, including [(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives with different biological activities .
Scientific Research Applications
[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of [(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural indole derivatives, binding to receptors and enzymes involved in various physiological processes. For example, it may interact with auxin receptors in plants, influencing growth and development . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A natural plant hormone involved in growth regulation.
Indole-2-carboxylic acid: A precursor in the synthesis of various indole derivatives.
Indole-3-carboxaldehyde: An intermediate in the synthesis of more complex indole compounds.
Uniqueness
[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(2-oxo-1H-indol-3-ylidene)acetic acid |
InChI |
InChI=1S/C10H7NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H,11,14)(H,12,13) |
InChI Key |
LYYPOGWFEKPXJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O)C(=O)N2 |
Origin of Product |
United States |
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